molecular formula C10H19N3 B11740084 1,5-dimethyl-N-pentyl-1H-pyrazol-4-amine

1,5-dimethyl-N-pentyl-1H-pyrazol-4-amine

Cat. No.: B11740084
M. Wt: 181.28 g/mol
InChI Key: HGDLZRBBUAZLMB-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-pentyl-1H-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-pentyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with pentylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-dimethyl-N-pentyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-dimethyl-N-pentyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of a pentyl group. This structural feature imparts distinct physicochemical properties, making it suitable for specialized applications in organic synthesis and material science .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1,5-dimethyl-N-pentylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-4-5-6-7-11-10-8-12-13(3)9(10)2/h8,11H,4-7H2,1-3H3

InChI Key

HGDLZRBBUAZLMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(N(N=C1)C)C

Origin of Product

United States

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